molecular formula C17H14ClN3O2S B12476751 N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B12476751
M. Wt: 359.8 g/mol
InChI Key: YKXKZOBSRMVIIE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a synthetic organic compound with a complex structure that includes a thiazolidinone ring, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate is then reacted with thioglycolic acid and phenyl isothiocyanate under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the thiazolidinone ring or the phenyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and chlorophenyl-containing molecules. Examples include:

  • N-(4-chlorophenyl)acetamide
  • 2-(4-chlorophenyl)-4-oxo-1,3-thiazolidine
  • 2-(phenylimino)-1,3-thiazolidin-4-one

Uniqueness

N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C17H14ClN3O2S/c18-11-6-8-13(9-7-11)19-15(22)10-14-16(23)21-17(24-14)20-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,19,22)(H,20,21,23)

InChI Key

YKXKZOBSRMVIIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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